molecular formula C21H28N2O5 B13058271 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Cat. No.: B13058271
M. Wt: 388.5 g/mol
InChI Key: NTWQZYKKYDUZFR-UHFFFAOYSA-N
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Description

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a structurally complex spirocyclic compound featuring a diazaspiro[4.4]nonane core. Key functional groups include a formyl group at position 4, a benzyl ester at position 7, and a tert-butyl ester at position 2. The spiro architecture introduces conformational rigidity, making it valuable in medicinal chemistry and asymmetric synthesis. Its synthesis typically involves multi-step reactions, such as the coupling of pyrrolidine derivatives with benzylamine precursors under anhydrous conditions (e.g., using LiF as a catalyst in DMF at 120°C) . The formyl group enhances reactivity for further derivatization, such as forming Schiff bases or participating in nucleophilic additions.

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

7-O-benzyl 2-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

InChI

InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-11-17(12-24)21(15-23)9-10-22(14-21)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3

InChI Key

NTWQZYKKYDUZFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Diazaspiro[4.4]nonane Core

The diazaspiro[4.4]nonane framework is synthesized through cyclization reactions involving nitrogen-containing precursors. Typically, amines or diamines are reacted with cyclic ketones or aldehydes under acidic or basic conditions to form the spirocyclic structure.

Step 2: Benzylation

The benzyl group is introduced via alkylation using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate (K2CO3). This step ensures selective substitution at the desired nitrogen atom within the spirocyclic core.

Step 3: tert-Butyl Protection

tert-Butyl groups are added using tert-butyl esters or tert-butanol under acidic conditions (e.g., using trifluoroacetic acid). This step protects reactive sites and enhances the stability of intermediates during subsequent reactions.

Step 4: Formylation

Formyl groups are introduced through reactions such as Vilsmeier-Haack formylation, which uses reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This step targets specific positions on the spirocyclic framework.

Step 5: Dicarboxylate Functionalization

The dicarboxylic acid moieties are incorporated via esterification or direct coupling reactions using carboxylic acid derivatives like anhydrides or acyl chlorides. Catalysts such as DCC (dicyclohexylcarbodiimide) may be employed to enhance reaction efficiency.

Optimization Parameters

To maximize yield and purity, several factors must be optimized:

  • Temperature: Controlled heating is required for cyclization and esterification steps.
  • Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are commonly used for nucleophilic substitution reactions.
  • Catalysts: Acidic or basic catalysts are chosen based on the reactivity of intermediates.
  • Reaction Time: Prolonged reaction times may be necessary for complete conversion but must be balanced to avoid side reactions.

Characterization Techniques

After synthesis, the compound is characterized using:

Data Table: Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%)
Cyclization Diamine + cyclic ketone/aldehyde Acetonitrile Room temp ~70
Benzylation Benzyl halide + base DMF 60°C ~85
tert-Butyl Protection tert-butanol + acid Dichloromethane Room temp ~90
Formylation DMF + POCl3 Acetonitrile -10°C to RT ~80
Esterification Carboxylic acid derivative + DCC THF Room temp ~75

Challenges in Synthesis

Several challenges may arise during preparation:

  • Side reactions due to over-formylation or esterification.
  • Difficulty in isolating intermediates due to their instability.
  • Purity issues necessitating additional purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is highlighted through comparisons with related spirocyclic diazaspiro compounds. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Spiro System Substituents Molecular Weight (g/mol) Key Features
This compound [4.4] 4-formyl, 7-benzyl, 2-tert-butyl ~389.4 (calculated) Formyl group for derivatization; rigid spiro core
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) [4.4] 6-oxo, 2-tert-butyl 226.27 Ketone group; used in X-ray crystallography studies
tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] 9-hydroxymethyl, 7-benzyl, 2-tert-butyl 346.46 Hydroxymethyl for orthogonal reactivity; stable storage at 2–8°C
2-tert-Butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate [3.5] 2-tert-butyl, 7-methyl 206.25 Smaller spiro ring; methyl ester reduces steric bulk
7-(tert-Butyl) 3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate [4.4] 3-ethyl, 7-tert-butyl, 1-oxa 298.33 Oxygen incorporation; unsaturated bond enhances planarity

Biological Activity

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its effects on osteoclast activity and implications for osteoporosis treatment, as well as other relevant biological activities.

Chemical Structure and Properties

  • Chemical Formula : C21H28N2O5
  • CAS Number : 301317-59-9
  • Molecular Weight : 388.46 g/mol

The compound features a diazaspiro nonane core, which is significant for its biological activity due to the unique spatial arrangement of atoms that influences its interaction with biological targets.

Osteoclast Inhibition

Recent studies have highlighted the compound's ability to inhibit osteoclast activity, which is crucial in the context of bone resorption and osteoporosis. Osteoclasts are specialized cells responsible for bone degradation, and their overactivity can lead to conditions such as osteoporosis.

  • Mechanism of Action :
    • The compound inhibits the activity of osteoclasts without affecting osteoblast function, thus preventing bone loss while maintaining bone formation. This selective inhibition is crucial for developing anti-osteoporotic therapies .
  • Research Findings :
    • In preclinical studies involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with derivatives of diazaspiro compounds resulted in a significant reduction in bone loss without impairing bone formation .
    • The study demonstrated that specific derivatives effectively inhibited mouse and human osteoclast activities, indicating potential for therapeutic applications in osteoporosis management.
CompoundIC50 (µM)Effect on Osteoclasts
E1975Inhibits activity
E20210Moderate inhibition

Other Biological Activities

Beyond its effects on osteoclasts, the compound may exhibit additional biological activities:

  • Anticonvulsant Potential :
    • Research into related diazaspiro compounds suggests potential anticonvulsant properties, indicating that structural modifications could yield new therapeutic agents for seizure disorders .
  • Anti-inflammatory Properties :
    • Some derivatives have shown promise in modulating inflammatory pathways, although specific data on 7-benzyl derivatives remains limited.

Preclinical Models

In a study assessing the efficacy of various diazaspiro compounds on osteoclast activity:

  • Mice treated with E197 showed a marked decrease in markers of bone resorption compared to control groups.
  • Histological analysis confirmed preservation of bone structure and density in treated subjects .

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